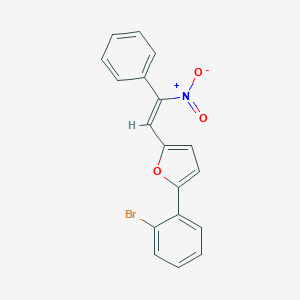![molecular formula C25H30N2OS B326924 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326924.png)
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a pyrrolidinylcarbonothioyl group, and an isopropyl-methylphenoxyethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylcarbonothioyl Group: This step involves the reaction of the indole derivative with pyrrolidine and carbon disulfide in the presence of a base such as potassium carbonate.
Attachment of the Isopropyl-Methylphenoxyethyl Side Chain: This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or thio groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new indole derivatives with different substituents.
Applications De Recherche Scientifique
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.
Pathway Interference: Interfering with cellular pathways involved in disease processes, such as apoptosis, cell proliferation, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 1-ethyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbonitrile
Uniqueness
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinylcarbonothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique mechanism of action and biological activities.
Propriétés
Formule moléculaire |
C25H30N2OS |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C25H30N2OS/c1-18(2)20-11-10-19(3)16-24(20)28-15-14-27-17-22(21-8-4-5-9-23(21)27)25(29)26-12-6-7-13-26/h4-5,8-11,16-18H,6-7,12-15H2,1-3H3 |
Clé InChI |
FLDADENQQIFMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE](/img/structure/B326841.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B326842.png)
![methyl1-[2-(2,4-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326844.png)
![4-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B326850.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326852.png)
![4-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326854.png)

![4-Methyl-2,6-dioxo-5-[(5-phenyl-2-furyl)methylene]-1-propyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326857.png)
![3-[5-(2-bromophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B326859.png)
![4-(4-{[5-(2-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B326862.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-isobutyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326864.png)
![N-(1-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]-1-{[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]methyl}ethyl)benzamide](/img/structure/B326865.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B326866.png)
![5-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methoxyethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326867.png)
